molecular formula C8H7O3- B1232891 2-Methoxybenzoate

2-Methoxybenzoate

Cat. No. B1232891
M. Wt: 151.14 g/mol
InChI Key: ILUJQPXNXACGAN-UHFFFAOYSA-M
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Patent
US07186718B2

Procedure details

A mixture of methylsalicylate (4.36 g, 28.69 mmol) and cyclopropylamine (1.64 g, 28.69 mmol) was heated at 80–100° C. for 3 h. An additional 0.5 equivalent of cyclopropylamine was added and the reaction mixture was kept at 70° C. for overnight. The reaction mixture was co-evaporated with toluene and the residue was purified by silica gel flash chromatography to give the subtitle compound (2.71 g).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([O-:7])=O.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[CH:12]1([NH:15][C:5](=[O:7])[C:4]2[CH:8]=[CH:9][CH:10]=[CH:11][C:3]=2[OH:2])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
COC=1C(C(=O)[O-])=CC=CC1
Name
Quantity
1.64 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80–100° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)NC(C1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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